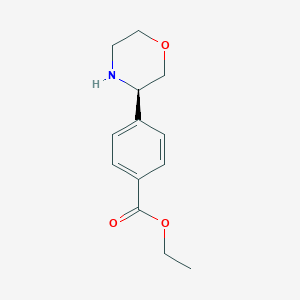

Ethyl 4-(morpholin-3-yl)benzoate

Description

Properties

IUPAC Name |

ethyl 4-[(3R)-morpholin-3-yl]benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3/c1-2-17-13(15)11-5-3-10(4-6-11)12-9-16-8-7-14-12/h3-6,12,14H,2,7-9H2,1H3/t12-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYBQGRSFKUNUPP-LBPRGKRZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)C2COCCN2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C1=CC=C(C=C1)[C@@H]2COCCN2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(morpholin-3-yl)benzoate typically involves the esterification of 4-(morpholin-3-yl)benzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of Ethyl 4-(morpholin-3-yl)benzoate can be achieved through continuous flow processes, which allow for better control over reaction conditions and higher yields. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(morpholin-3-yl)benzoate undergoes several types of chemical reactions, including:

Oxidation: The morpholine ring can be oxidized to form N-oxides.

Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

Substitution: Nitration can be carried out using a mixture of concentrated nitric and sulfuric acids, while halogenation can be achieved using halogens like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: N-oxides of the morpholine ring.

Reduction: 4-(morpholin-3-yl)benzyl alcohol.

Substitution: Nitro or halogen-substituted derivatives of Ethyl 4-(morpholin-3-yl)benzoate.

Scientific Research Applications

Ethyl 4-(morpholin-3-yl)benzoate has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Ethyl 4-(morpholin-3-yl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The morpholine ring can act as a ligand, binding to metal ions or other active sites, while the benzoate moiety can participate in various chemical interactions, enhancing the compound’s overall activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following comparison focuses on ethyl benzoate derivatives with substituents analogous to the morpholine group, emphasizing biological activity, synthetic pathways, and physicochemical properties.

Sulfonamidobenzamide (SABA) Derivatives

- Ethyl 4-[[2-chloro-5-(phenylcarbamoyl)phenyl]sulfonylamino]benzoate (SABA1) Structure: Features a sulfonamidobenzamide core with a chlorine substituent. Activity: Exhibits antimicrobial activity with a MIC of 0.45–0.9 mM against efflux-compromised E. coli (DtolC::tet). Prolongs bacterial doubling time, suggesting disruption of membrane integrity or metabolic pathways . Comparison: The sulfonamide group enhances antibacterial potency compared to simpler benzoates. Morpholine analogs may exhibit similar effects due to nitrogen-based hydrogen bonding.

Aquaporin-3 (AQP3) Inhibitors

- Ethyl 4-(carbamoylamino)benzoate Derivatives Structure: Includes urea or methylurea linkers and halogenated aryl groups. Activity:

- DFP00173 (2,6-dichlorophenyl-substituted urea): Potent AQP3 inhibitor (IC₅₀ ~ 1.2 µM for human AQP3).

- SEW00835 (2-nitrothiophene/ethyl benzoate): Comparable potency to DFP00173, highlighting the importance of electron-withdrawing substituents .

- Comparison : Morpholine’s electron-rich nitrogen may reduce AQP3 affinity compared to nitro or chloro groups but could improve solubility.

Co-Initiators in Resin Cements

- Ethyl 4-(dimethylamino)benzoate Structure: Contains a dimethylamino group at the para position. Activity: Demonstrates higher reactivity than 2-(dimethylamino) ethyl methacrylate in resin polymerization (degree of conversion: ~85% vs. ~65%). Physical properties (flexural strength, water sorption) are superior, attributed to stable ester linkages . Comparison: Morpholine’s cyclic amine structure may offer similar or enhanced stability but requires empirical validation.

Natural Product Derivatives

- Ethyl 4-(sulfooxy)benzoate Source: Isolated from Phyllostachys edulis (bamboo shoots). Structure: Sulfate ester substituent at the para position. Comparison: Sulfate and morpholine groups both enhance polarity, but the former may confer greater acidity.

Data Tables

Table 2: Physicochemical Properties

| Compound Name | LogP (Predicted) | Water Solubility (mg/mL) | Key Functional Groups |

|---|---|---|---|

| Ethyl 4-(morpholin-3-yl)benzoate | 1.8–2.2 | ~10–20 | Ester, Morpholine |

| SABA1 | 3.5 | <1 | Sulfonamide, Chlorine |

| DFP00173 | 2.9 | ~5 | Urea, Dichlorophenyl |

| Ethyl 4-cyanobenzoate | 1.5 | ~15 | Cyano, Ester |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 4-(morpholin-3-yl)benzoate, and how can reaction conditions be controlled to maximize yield?

- Methodology : Ethyl 4-(morpholin-3-yl)benzoate can be synthesized via nucleophilic substitution or coupling reactions. A typical approach involves reacting ethyl 4-aminobenzoate with morpholine derivatives under reflux conditions in polar aprotic solvents (e.g., DMF or THF). Catalysts such as DCC (dicyclohexylcarbodiimide) may enhance coupling efficiency. Purification via crystallization or column chromatography is recommended to isolate the product. Monitoring reaction progress using thin-layer chromatography (TLC) ensures intermediate formation .

Q. Which spectroscopic techniques are most effective for confirming the structural integrity of Ethyl 4-(morpholin-3-yl)benzoate?

- Methodology :

- 1H/13C NMR : Identifies proton environments (e.g., ethyl ester signals at ~1.3 ppm for CH3 and ~4.3 ppm for CH2) and morpholine ring protons (δ 2.5–3.8 ppm).

- IR Spectroscopy : Confirms ester carbonyl (C=O stretch ~1700 cm⁻¹) and morpholine C-N stretches (1250–1150 cm⁻¹).

- Mass Spectrometry (MS) : Validates molecular weight via molecular ion peaks (e.g., [M+H]+).

Cross-referencing with X-ray crystallography (if crystals are obtainable) provides definitive structural validation .

Q. What are the common chemical transformations Ethyl 4-(morpholin-3-yl)benzoate undergoes, and which reagents are typically employed?

- Reactions :

- Hydrolysis : Acidic or basic conditions cleave the ester to yield 4-(morpholin-3-yl)benzoic acid.

- Substitution : Electrophilic substitution on the benzoate ring using HNO3/H2SO4 for nitration.

- Reduction : LiAlH4 reduces the ester to a primary alcohol.

Reaction conditions (pH, temperature) must be tightly controlled to avoid side products .

Advanced Research Questions

Q. How can crystallographic data (e.g., from SHELX) resolve ambiguities in the molecular structure of Ethyl 4-(morpholin-3-yl)benzoate derivatives?

- Methodology : SHELX software refines X-ray diffraction data to determine bond lengths, angles, and torsional conformations. For example, discrepancies in morpholine ring puckering (e.g., chair vs. boat conformations) can be resolved using Cremer-Pople parameters . Validation tools like PLATON check for missed symmetry or disorder, ensuring structural accuracy .

Q. What strategies are recommended for analyzing contradictory data in reaction pathways, such as unexpected byproducts?

- Methodology :

- HPLC Analysis : Quantifies product-to-byproduct ratios under varying conditions (e.g., pH, catalyst load).

- Kinetic Studies : Identifies rate-determining steps using time-resolved spectroscopy.

- Computational Modeling : DFT calculations predict reaction intermediates and transition states.

Contradictions in yields or selectivity often arise from competing pathways (e.g., steric hindrance vs. electronic effects), requiring iterative optimization .

Q. How do substituent effects on the morpholine ring influence the compound’s reactivity and interaction with biological targets?

- Methodology :

- Structure-Activity Relationship (SAR) : Modifying morpholine substituents (e.g., replacing oxygen with sulfur) alters hydrogen-bonding capacity and lipophilicity.

- Enzymatic Assays : Test inhibition potency against targets like kinases or proteases. For instance, morpholine derivatives in similar compounds show antiviral activity by disrupting viral replication machinery .

- Molecular Docking : Predict binding affinities to receptors using software like AutoDock.

Q. In designing experiments to study bioactivity, what in vitro assays are most appropriate for initial screening?

- Methodology :

- Cytotoxicity Assays : MTT or resazurin-based tests on cancer cell lines (e.g., HeLa) to assess antiproliferative effects.

- Enzyme Inhibition : Fluorescence-based assays for enzymes like acetylcholinesterase or COX-2.

- Antimicrobial Screening : Disk diffusion assays against Gram-positive/negative bacteria.

Positive controls (e.g., doxorubicin for cytotoxicity) validate experimental setups .

Key Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.